molecular formula C27H34N2O5S B13445416 5-[(2R)-2-[[2-(2-Ethoxyphenoxy)ethyl](phenylmethyl)amino]propyl]-2-methoxybenzenesulfonamide

5-[(2R)-2-[[2-(2-Ethoxyphenoxy)ethyl](phenylmethyl)amino]propyl]-2-methoxybenzenesulfonamide

Katalognummer: B13445416
Molekulargewicht: 498.6 g/mol
InChI-Schlüssel: XLTRGHVIIKHXCX-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2R)-2-[[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with various functional groups, making it a versatile molecule for different chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2R)-2-[[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzenesulfonamide Core: This involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of the Methoxy Group: This step involves the methylation of the benzene ring to introduce the methoxy group.

    Attachment of the Ethoxyphenoxyethyl Group: This step involves the reaction of the benzenesulfonamide intermediate with an ethoxyphenoxyethyl derivative under suitable conditions.

    Introduction of the Amino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2R)-2-[[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxyphenoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Wissenschaftliche Forschungsanwendungen

5-(2R)-2-[[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of conditions such as hypertension and benign prostatic hyperplasia.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-(2R)-2-[[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, in the context of its potential therapeutic effects, the compound may act as an antagonist at certain receptors, thereby modulating physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tamsulosin: A similar compound with a comparable structure and used in the treatment of benign prostatic hyperplasia.

    Silodosin: Another compound with a similar mechanism of action and therapeutic application.

Uniqueness

5-(2R)-2-[[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C27H34N2O5S

Molekulargewicht

498.6 g/mol

IUPAC-Name

5-[(2R)-2-[benzyl-[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C27H34N2O5S/c1-4-33-24-12-8-9-13-25(24)34-17-16-29(20-22-10-6-5-7-11-22)21(2)18-23-14-15-26(32-3)27(19-23)35(28,30)31/h5-15,19,21H,4,16-18,20H2,1-3H3,(H2,28,30,31)/t21-/m1/s1

InChI-Schlüssel

XLTRGHVIIKHXCX-OAQYLSRUSA-N

Isomerische SMILES

CCOC1=CC=CC=C1OCCN(CC2=CC=CC=C2)[C@H](C)CC3=CC(=C(C=C3)OC)S(=O)(=O)N

Kanonische SMILES

CCOC1=CC=CC=C1OCCN(CC2=CC=CC=C2)C(C)CC3=CC(=C(C=C3)OC)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.